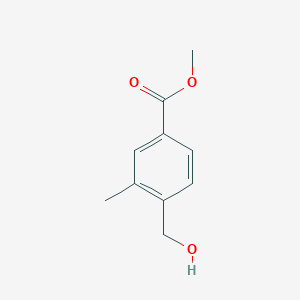

Methyl 4-(hydroxymethyl)-3-methylbenzoate

Description

BenchChem offers high-quality Methyl 4-(hydroxymethyl)-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydroxymethyl)-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGKTIZFVDEARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-(hydroxymethyl)-3-methylbenzoate CAS 24078-25-9 properties

CAS 24078-25-9 | Structural Properties, Synthesis, and Medicinal Applications

Executive Summary

Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9) is a specialized aromatic intermediate employed primarily in the synthesis of small-molecule therapeutics. Characterized by a tri-substituted benzene ring featuring a methyl ester, a methyl group, and a benzylic alcohol, it serves as a critical "linker" scaffold in medicinal chemistry. Its unique substitution pattern—providing both an electrophilic site (via the alcohol/bromide) and a stable ester handle—makes it invaluable for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and epigenetic modulators where precise spatial orientation of pharmacophores is required.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |

| CAS Number | 24078-25-9 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | 48–52 °C (Typical for structural analogs) |

| SMILES | COC(=O)C1=CC(C)=C(CO)C=C1 |

| InChI Key | Unique identifier derived from structure |

Synthetic Pathways and Production

The synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate requires regio-control to distinguish between the two potential alkyl sites or ester groups. Two primary industrial routes are established: the Radical Halogenation-Hydrolysis Route (most common) and the Selective Reduction Route .

Route A: Radical Bromination & Hydrolysis (The "Classic" Route)

This pathway utilizes Methyl 3,4-dimethylbenzoate as the starting material. The reaction exploits the subtle reactivity difference between the 3-methyl and 4-methyl groups, followed by hydrolysis.

-

Bromination: Methyl 3,4-dimethylbenzoate is reacted with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene at reflux. The 4-methyl group (para to the ester) is often more accessible or electronically favored for radical abstraction compared to the sterically crowded 3-methyl group.

-

Hydrolysis: The resulting benzyl bromide intermediate is hydrolyzed using aqueous Silver Nitrate (AgNO₃) or Calcium Carbonate (CaCO₃) in refluxing dioxane/water to yield the benzyl alcohol.

Route B: Selective Reduction of Diesters

Alternatively, Dimethyl 3-methylterephthalate can be subjected to controlled reduction.

-

Mono-Hydrolysis: Selective hydrolysis of the less hindered 1-ester (distal to the methyl group) or the 4-ester requires precise pH control.

-

Selective Reduction: Using Borane-DMS or NaBH₄ with LiCl can selectively reduce the carboxylic acid or mixed anhydride to the alcohol while preserving the methyl ester.

Synthesis Workflow Diagram

Caption: Figure 1. Radical bromination pathway for the synthesis of CAS 24078-25-9 from dimethylbenzoate precursors.

Applications in Drug Development

Methyl 4-(hydroxymethyl)-3-methylbenzoate serves as a high-value building block in the following areas:

-

Kinase Inhibitor Design: The benzyl alcohol moiety can be converted to a halide or mesylate, allowing for the attachment of heterocycles (e.g., pyrazoles, indazoles) common in ATP-competitive inhibitors. The 3-methyl group provides a "twist" in the conformation, often improving selectivity by clashing with non-conserved residues in the kinase ATP-binding pocket.

-

Epigenetic Modulators: Analogs of this compound are found in EZH2 inhibitors (e.g., Tazemetostat-like scaffolds), where the benzene ring serves as a linker between the pharmacophore and the solubilizing tail.

-

Antibody-Drug Conjugates (ADCs): The ester group can be hydrolyzed to an acid for conjugation to linkers, while the alcohol serves as the attachment point for the cytotoxic payload.

Analytical Characterization (NMR Profile)

To validate the identity of CAS 24078-25-9, researchers should look for the following characteristic signals in ¹H NMR (CDCl₃, 400 MHz):

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic H (C2) | ~7.80 – 7.90 | Singlet (s) | 1H | Ortho to ester & methyl |

| Aromatic H (C6) | ~7.80 – 7.90 | Doublet (d) | 1H | Ortho to ester |

| Aromatic H (C5) | ~7.40 – 7.50 | Doublet (d) | 1H | Meta to ester |

| Benzylic CH₂ (-CH₂OH) | ~4.70 – 4.80 | Singlet (s) or Doublet | 2H | Characteristic shift |

| Ester Methyl (-OCH₃) | ~3.90 | Singlet (s) | 3H | Sharp singlet |

| Ar-Methyl (-CH₃) | ~2.30 – 2.40 | Singlet (s) | 3H | Distinct benzylic methyl |

Handling and Safety Standards

While specific toxicological data for this intermediate may be limited, it should be handled according to GHS Category 2 standards for benzyl alcohols and esters.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic alcohol to the aldehyde.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood.

References

-

ChemicalBook. (2025). Methyl 4-(hydroxymethyl)-3-methylbenzoate Properties and Supplier Data. Retrieved from

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzoic acid esters and derivatives. Retrieved from

-

Royal Society of Chemistry. (2011).[1] Synthesis of substituted methyl benzoates via radical halogenation. Chemical Communications.[1] Retrieved from

-

CymitQuimica. (2025). Catalog Entry for CAS 24078-25-9. Retrieved from

Sources

Methyl 4-(hydroxymethyl)-3-methylbenzoate: Technical Profile & Synthetic Guide

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 4-(hydroxymethyl)-3-methylbenzoate , a critical bifunctional intermediate in medicinal chemistry.

Executive Summary

Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9 ) is a bifunctional aromatic scaffold widely utilized in drug discovery as a "linker" molecule. Its structure features a methyl ester (C-1) and a hydroxymethyl group (C-4) on a 3-methylbenzene core.

This specific substitution pattern is strategic:

-

Orthogonal Reactivity: The ester and alcohol termini allow for sequential functionalization (e.g., attaching a pharmacophore to the alcohol, then hydrolyzing the ester to an acid for receptor binding).

-

Conformational Bias: The ortho-methyl group (position 3) restricts rotation around the C1-C4 axis, potentially locking downstream ligands into bioactive conformations.

-

Applications: It is a documented intermediate in the synthesis of HCV polymerase inhibitors , GPR40 agonists , and EP1 receptor antagonists .

Physicochemical Profile

The following data characterizes the specific isomer 24078-25-9 . Researchers must distinguish this from its isomer, Methyl 4-hydroxy-3-methylbenzoate, which lacks the methylene spacer.

| Property | Value / Description |

| CAS Number | 24078-25-9 |

| IUPAC Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid or viscous oil (low melting) |

| Predicted LogP | ~1.65 ± 0.3 |

| Polar Surface Area (PSA) | 46.53 Ų |

| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

Synthetic Routes & Process Chemistry

Two primary routes exist for synthesizing this compound.[1][2][3][4] Route A is preferred for laboratory-scale purity, while Route B is common in industrial settings starting from commodity xylenes.

Route A: Selective Reduction (Laboratory Standard)

This method utilizes Methyl 4-formyl-3-methylbenzoate as the precursor. The key challenge is reducing the aldehyde without affecting the ester.

-

Precursor: Methyl 4-formyl-3-methylbenzoate (CAS: 24078-24-8).[5]

-

Reagent: Sodium Borohydride (

). -

Solvent: Methanol (MeOH) or THF/MeOH.

Detailed Protocol:

-

Setup: Charge a round-bottom flask with Methyl 4-formyl-3-methylbenzoate (1.0 eq) and dissolve in anhydrous MeOH (10 mL/g). Cool the solution to 0°C using an ice bath.

-

Reduction: Portion-wise, add

(0.5 – 1.0 eq). Note: Stoichiometry is critical; excess hydride or higher temperatures may reduce the ester. -

Monitoring: Stir at 0°C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear, replaced by the alcohol ( -

Workup: Quench carefully with saturated

solution. Evaporate bulk methanol under reduced pressure. -

Extraction: Dilute residue with water and extract with Ethyl Acetate (x3) . Wash combined organics with brine, dry over

, and concentrate.[1][6] -

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Route B: Radical Bromination & Hydrolysis (Industrial)

This route starts from Methyl 3,4-dimethylbenzoate , introducing the hydroxyl group via a benzylic bromide intermediate.

-

Bromination: Methyl 3,4-dimethylbenzoate + NBS (N-Bromosuccinimide) + AIBN (cat.)

Methyl 4-(bromomethyl)-3-methylbenzoate . -

Hydrolysis: The bromide is hydrolyzed using

/Acetone (mild) or

Figure 1: Synthetic pathways to Methyl 4-(hydroxymethyl)-3-methylbenzoate. Route A (blue) is preferred for high-yield lab synthesis.

Structural Characterization (NMR)[10][11]

Validation of the structure relies on confirming the presence of the hydroxymethyl group and the integrity of the ester.

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.80 – 7.95 | Multiplet | 3H | Aromatic Ring Protons (H2, H5, H6) |

| 4.70 – 4.75 | Doublet/Singlet | 2H | Benzylic Methylene (Target) | |

| COO- | 3.90 | Singlet | 3H | Methyl Ester |

| Ar- | 2.35 – 2.45 | Singlet | 3H | Aromatic Methyl (Position 3) |

| -OH | 1.80 – 2.20 | Broad Singlet | 1H | Hydroxyl (Exchangeable) |

Note: The benzylic methylene often appears as a doublet if the hydroxyl proton couples, or a singlet if

Applications in Drug Discovery[12][13]

This molecule serves as a critical "Benzylic Linker" . In medicinal chemistry, the alcohol group is rarely the final endpoint; rather, it is a handle for attaching the benzoate ring to a larger scaffold.

Mechanism of Utilization

-

Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, Chloride, or Bromide).

-

Coupling: The activated benzyl group is reacted with a nucleophile (e.g., a Phenol, Amine, or Nitrogen heterocycle).

-

Deprotection: The methyl ester is hydrolyzed (LiOH/THF) to the free acid, which often serves as a "warhead" interacting with positively charged residues (Arg/Lys) in protein binding pockets.

Case Study: GPR40 & HCV Inhibitors

In the development of GPR40 agonists (for Type 2 Diabetes) and HCV Polymerase Inhibitors , this scaffold is used to link a lipophilic tail to a polar headgroup. The 3-methyl group is vital here: it creates steric clash with the adjacent protons, forcing the aromatic ring out of planarity relative to the attached ether/amine. This induced twist often improves selectivity for the target receptor over off-target proteins.

Figure 2: Typical workflow utilizing the scaffold in medicinal chemistry. The molecule acts as a bridge between a pharmacophore and a carboxylic acid tail.

References

-

BenchChem. 4-Formyl-3-methylbenzoic acid: Synthetic Protocols and Reduction. Retrieved from BenchChem Database. Link

-

Google Patents. Substituted tricyclic compounds with activity towards EP1 receptors (WO2013149996A1). Describes the use of methyl 4-formyl-3-methylbenzoate as Intermediate 1. Link

-

Google Patents. Inhibitors of hepatitis C virus polymerase (US10464914B2).[1] Details the synthesis and usage of methyl 4-formyl-3-methylbenzoate derivatives. Link

-

CymitQuimica. Methyl 4-(hydroxymethyl)-3-methylbenzoate Product Entry (CAS 24078-25-9).[7][8][9][10]Link

Sources

- 1. US10464914B2 - Inhibitors of hepatitis C virus polymerase - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 4. cpsc.gov [cpsc.gov]

- 5. 38404-42-1 | Methyl 3,4-dimethylbenzoate | Aryls | Ambeed.com [ambeed.com]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 7. 93943-06-7|4-(Methoxymethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 8. 42268-88-2|Dimethyl 5-(bromomethyl)isophthalate|BLD Pharm [bldpharm.com]

- 9. 7567-87-5|Methyl 6-formyl-2-naphthoate|BLD Pharm [bldpharm.com]

- 10. 89424-83-9|1,3-Dihydroisobenzofuran-5-carbaldehyde|BLD Pharm [bldpharm.com]

Solubility of Methyl 4-(hydroxymethyl)-3-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)-3-methylbenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(hydroxymethyl)-3-methylbenzoate. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a robust scientific framework for understanding its behavior in various organic solvents. By examining the molecule's structural attributes and leveraging data from the closely related analogue, Methyl 4-(hydroxymethyl)benzoate, we provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound. The guide details the theoretical principles governing its solubility, predicts its behavior in a range of solvent classes, and provides a rigorous, field-proven experimental protocol for accurate solubility determination.

Introduction and Physicochemical Analysis

Methyl 4-(hydroxymethyl)-3-methylbenzoate is an aromatic ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and materials science sectors. Its utility is fundamentally linked to its solubility, which dictates the choice of solvents for reaction media, purification processes like recrystallization, and formulation development.

An accurate understanding of the compound's physicochemical properties is paramount to predicting its solubility.

1.1. Molecular Structure and Functional Groups

The structure of Methyl 4-(hydroxymethyl)-3-methylbenzoate comprises a benzene ring substituted with three key functional groups:

-

Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.

-

Hydroxymethyl (-CH₂OH): This primary alcohol group is highly polar and can act as both a hydrogen bond donor and acceptor.

-

Methyl (-CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity.

The interplay between the polar ester and hydroxymethyl groups and the nonpolar methyl and phenyl groups dictates the molecule's overall polarity and its interactions with various solvents.

1.2. Physicochemical Properties

While a unique CAS number for Methyl 4-(hydroxymethyl)-3-methylbenzoate is not readily found in major chemical databases, we can infer its properties from its structure and from closely related compounds. For the purpose of this guide, we will draw comparisons with the well-documented analogue, Methyl 4-(hydroxymethyl)benzoate (CAS: 6908-41-4) .

| Property | Methyl 4-(hydroxymethyl)benzoate (Analogue) | Predicted Influence of 3-Methyl Group |

| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 166.17 g/mol [1] | 180.20 g/mol |

| Appearance | White to off-white crystalline solid[2] | Expected to be a crystalline solid |

| Melting Point | 47-50 °C[3] | Likely similar, may be slightly altered |

| Hydrogen Bond Donors | 1 (from -OH) | 1 (from -OH) |

| Hydrogen Bond Acceptors | 3 (from C=O, -OCH₃, -OH) | 3 (from C=O, -OCH₃, -OH) |

| Predicted LogP | 1.4[1] | Slightly higher (more lipophilic) |

The addition of the methyl group at the 3-position is expected to slightly increase the molecule's lipophilicity (higher LogP) and steric bulk. This will subtly shift its solubility profile, likely increasing its affinity for less polar organic solvents and decreasing its solubility in highly polar solvents compared to its unmethylated counterpart.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. A solute will dissolve best in a solvent that has similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The hydroxymethyl group of the solute will be the primary site of interaction, acting as both a hydrogen bond donor and acceptor. The ester group will also contribute as a hydrogen bond acceptor. High solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole-dipole interactions and can act as hydrogen bond acceptors. They will interact favorably with the methyl ester and hydroxymethyl groups. Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The benzene ring and the two methyl groups of the solute will drive solubility in these solvents. However, the presence of the polar hydroxymethyl and ester groups will limit solubility. Low to moderate solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. For the related compound, Methyl 4-(hydroxymethyl)benzoate, a solubility of 25 mg/mL in chloroform has been reported, indicating good solubility. Similar behavior is expected for the target compound.

The logical relationship between the solute's functional groups and solvent types is illustrated below.

Caption: Solute-Solvent Interaction Logic

Predicted Solubility Profile

Based on the theoretical framework, the following qualitative solubility profile for Methyl 4-(hydroxymethyl)-3-methylbenzoate can be predicted. Quantitative values must be determined experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Driving Interactions |

| Alcohols | Methanol, Ethanol | High | Hydrogen bonding with the -OH group. |

| Ketones | Acetone, MEK | High | Dipole-dipole interactions and H-bond acceptance. |

| Esters | Ethyl Acetate | High | Dipole-dipole interactions and structural similarity. |

| Ethers | THF, Diethyl Ether | Moderate | H-bond acceptance by ether oxygen. |

| Chlorinated | Dichloromethane, Chloroform | High | Moderate polarity and ability to interact with the entire molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Van der Waals interactions with the substituted benzene ring. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Van der Waals forces; polar groups hinder dissolution. |

| Amides | DMF, DMAc | Very High | Strong dipole-dipole interactions and H-bond acceptance. |

Authoritative Experimental Protocol for Equilibrium Solubility Determination

In the absence of published data, direct experimental measurement is necessary. The Saturation Shake-Flask Method , as detailed in USP General Chapter <1236>, is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[4][5]

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

4.2. Causality Behind Experimental Choices

-

Using Excess Solid: This is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment (e.g., a water bath or incubator shaker) is mandatory to obtain reproducible data.

-

Agitation: Agitation (shaking or stirring) reduces the thickness of the diffusion layer around the solid particles, accelerating the dissolution process and ensuring the entire system reaches equilibrium faster.[6]

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is often determined by taking samples at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: It is crucial to completely separate the saturated solution from any remaining solid particles before analysis. Centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE) is a robust method.

-

Validated Analytical Method: The method used to determine the concentration (e.g., HPLC-UV, GC-FID) must be validated for linearity, accuracy, and precision in the specific solvent used.

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline Methyl 4-(hydroxymethyl)-3-methylbenzoate to a series of glass vials (e.g., 20 mL scintillation vials). The amount should be sufficient to ensure a solid phase remains upon reaching equilibrium (e.g., 20-50 mg).

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent speed.

-

Sampling: After a predetermined equilibration period (e.g., 48 hours), cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to let the solids settle.

-

Phase Separation: Carefully withdraw a sample of the supernatant using a glass syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the initial few drops to saturate the filter material. Filter the remaining aliquot into a clean analysis vial.

-

Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and any dilution factors.

The following diagram illustrates this experimental workflow.

Caption: Shake-Flask Solubility Workflow

Conclusion

This guide provides a robust framework for understanding and determining the solubility of Methyl 4-(hydroxymethyl)-3-methylbenzoate in organic solvents. While direct experimental data is sparse, a thorough analysis of its molecular structure and comparison with a close analogue allows for reliable predictions of its solubility profile. The provided authoritative experimental protocol, based on the industry-standard shake-flask method, equips researchers with a self-validating system to generate the precise data required for successful drug development, process chemistry, and formulation science.

References

-

USP-NF. <1236> Solubility Measurements. United States Pharmacopeial Convention; 2016. [Link]

-

ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. January 25, 2023. [Link]

-

PubChem. Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Pion Inc. Technical Note: Solubility Measurements. [Link]

Sources

- 1. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]

- 3. METHYL (4-HYDROXYMETHYL)BENZOATE | 6908-41-4 [chemicalbook.com]

- 4. Methyl 4-methyl-3-hydroxybenzoate | CAS 3556-86-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 4-hydroxybenzoate (CAS 99-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methyl 4-(hydroxymethyl)-3-methylbenzoate: A Comprehensive Technical Guide on Physicochemical Profiling, Safety Protocols, and Synthetic Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the handling of bifunctional aromatics not merely as a compliance exercise, but as an exercise in predictive chemistry. Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9) is a highly versatile building block characterized by its dual functionality: an electrophilic methyl ester and a nucleophilic/oxidizable benzylic alcohol. The presence of an ortho-methyl group (relative to the hydroxymethyl moiety) provides subtle steric shielding, which dictates both its synthetic value in complex Active Pharmaceutical Ingredient (API) synthesis and its specific toxicological profile[1].

This whitepaper synthesizes structural causality, mechanistic toxicology, and self-validating laboratory protocols to provide a definitive guide for the safe and effective utilization of this compound.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of Methyl 4-(hydroxymethyl)-3-methylbenzoate requires an analysis of its molecular architecture. The compound is stable under neutral conditions but exhibits distinct reactivity pathways when exposed to biological or extreme chemical environments[2].

Quantitative Data Summary

| Property | Value / Description | Causality & Impact |

| IUPAC Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate | Dictates nomenclature and structural mapping. |

| CAS Number | 24078-25-9 | Unique identifier for regulatory compliance[1]. |

| Molecular Formula | C₁₀H₁₂O₃ | Indicates a moderate degree of unsaturation and oxygenation. |

| Molecular Weight | 180.20 g/mol | Low molecular weight facilitates rapid solvation in organic media. |

| Functional Groups | Ester, Benzylic Hydroxyl, Aromatic | The ester is prone to saponification; the hydroxyl is prone to oxidation. |

| Physical State | Solid (Powder/Crystalline) | Aerosolization of dust is the primary inhalation hazard[3]. |

Note: Physicochemical data is extrapolated from closely related structural analogs, including Methyl 4-(hydroxymethyl)benzoate and Methyl 3-methylbenzoate, due to their highly conserved functional group behavior[4],.

Hazard Identification & Mechanistic Toxicology

Based on the Globally Harmonized System (GHS) classifications for its direct structural analogs, Methyl 4-(hydroxymethyl)-3-methylbenzoate is classified under:

-

Skin Irritation Category 2 (H315): Causes skin irritation.

-

Eye Irritation Category 2A (H319): Causes serious eye irritation.

-

STOT SE Category 3 (H335): May cause respiratory irritation[4],[3].

The Causality of Toxicity

The localized toxicity of this compound is driven by two primary mechanisms:

-

Ester Hydrolysis: Upon contact with the moisture and esterases present in mucous membranes (eyes, respiratory tract), the methyl ester can undergo slow hydrolysis, generating localized acidic microenvironments (carboxylic acid derivatives) and trace methanol[2].

-

Electrophilic Adduction: The benzylic alcohol, while generally stable, can act as a mild electrophile under specific biological conditions, leading to transient protein binding and subsequent inflammatory cascades.

Figure 1: Mechanistic pathway of cellular irritation induced by substituted methylbenzoates.

Self-Validating Laboratory Protocols

A robust safety protocol must be a self-validating system—meaning the procedure itself contains built-in checks to confirm that the safety objective has been achieved.

Protocol A: Routine Handling & Transfer

-

Rationale: To prevent aerosolization of the solid powder and protect against dermal esterase-mediated hydrolysis.

-

Step 1 (Preparation): Don appropriate PPE, including chemical splash goggles, a lab coat, and Nitrile gloves . Causality: Nitrile is selected over latex because ester functionalities can degrade natural rubber formulations over prolonged exposure[2].

-

Step 2 (Execution): Weigh the compound exclusively within a certified Class II fume hood or a vented balance enclosure. Use an anti-static weighing boat to prevent electrostatic dispersion of the powder.

-

Step 3 (Self-Validation): After transfer, wipe the exterior of the receiving flask with a dry Kimwipe. Inspect the wipe under standard lighting; the absence of white particulate visually validates a clean transfer.

Protocol B: Spill Decontamination Workflow

In the event of a solid spill on the benchtop or inside the fume hood:

-

Isolation: Immediately evacuate the immediate area and maximize fume hood exhaust ventilation to capture airborne particulates[4].

-

Containment: Surround the spill with an inert, slightly dampened absorbent material (e.g., wet diatomaceous earth). Causality: Dampening the absorbent prevents the dry chemical dust from aerosolizing during the sweeping process.

-

Collection: Carefully sweep the dampened mixture into a designated, sealable hazardous waste container. Do not use a standard vacuum cleaner due to the risk of exhausting fine particulates back into the lab.

-

Neutralization & Validation (Critical Step): Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic hydrolysis products. Self-Validation: Swab the cleaned area with a pH indicator strip moistened with distilled water. A neutral reading (pH 6.5–7.5) confirms complete decontamination.

Figure 2: Self-validating workflow for handling and spill decontamination of methylbenzoate derivatives.

Synthetic Utility & Reaction Engineering

In drug development, Methyl 4-(hydroxymethyl)-3-methylbenzoate is frequently utilized for its benzylic alcohol, which can be selectively oxidized to an aldehyde without disturbing the methyl ester.

Protocol C: Selective Oxidation (Dess-Martin Periodinane)

This protocol details the conversion of the hydroxymethyl group to a formyl group, a common intermediate step in API synthesis.

-

Preparation: Dissolve Methyl 4-(hydroxymethyl)-3-methylbenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents moisture-induced degradation of the moisture-sensitive Dess-Martin Periodinane (DMP) reagent.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add DMP (1.2 eq) portion-wise over 10 minutes. Causality: Cooling mitigates the exothermic nature of the initial hypervalent iodine complex formation, preventing over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system.

-

Quenching & Validation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Self-Validation: The initial milky white mixture will transition into a clear, distinct biphasic system. This visual change validates the complete reduction of excess oxidant and iodinane byproducts into water-soluble species.

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target aldehyde.

Regulatory & Environmental Compliance

Methyl 4-(hydroxymethyl)-3-methylbenzoate and its derivatives must be disposed of in accordance with local environmental regulations (e.g., EPA guidelines in the United States).

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases to prevent spontaneous exothermic reactions or degradation[2],[4].

-

Waste Treatment: Do not flush down the sink. The compound should be dissolved in a combustible solvent and processed through a licensed chemical incinerator equipped with an afterburner and a flue gas scrubber[4].

References

-

Fisher Scientific. "Methyl (4-hydroxymethyl)benzoate - SAFETY DATA SHEET". Fisher Scientific. URL: [Link]

Sources

Technical Whitepaper: Sourcing and Application of Methyl 4-(hydroxymethyl)-3-methylbenzoate

This guide serves as a technical whitepaper for researchers and procurement specialists focusing on Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS: 24078-25-9).[1][2][3] It synthesizes sourcing data, critical quality attributes (CQAs), and synthetic methodologies to support drug development workflows.[1][2][3]

Executive Summary & Chemical Identity

Methyl 4-(hydroxymethyl)-3-methylbenzoate is a high-value bifunctional building block used primarily in the synthesis of targeted small-molecule therapeutics, specifically Hedgehog pathway inhibitors and Tyrosine Kinase Inhibitors (TKIs) .[1][2][3] Its structural value lies in the orthogonal reactivity of its two functional handles: a methyl ester (electrophile) and a benzylic alcohol (nucleophile/leaving group precursor), positioned around a 3-methyl core that provides critical steric locking in drug-protein binding pockets.[1][2]

Chemical Specifications

| Attribute | Detail |

| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |

| CAS Number | 24078-25-9 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Impurities | Methyl 3,4-dimethylbenzoate (starting material), Dimethyl methylterephthalate (over-oxidation/side product) |

Sourcing Strategy & Market Analysis

Supplier Landscape

Unlike commodity solvents, this compound is a "Tier 2" building block—available from specialized catalog houses rather than bulk solvent suppliers.[1][2][3]

Primary Suppliers (Verified):

-

TCI (Tokyo Chemical Industry): High reliability for gram-scale (1g, 5g, 25g).[1][2][3] Often stocks the 98% purity grade suitable for GMP starting material qualification.[2]

-

Angene International: Strong presence in the intermediate market; often provides competitive pricing for bulk (>100g).[2][3]

-

Enamine / Combi-Blocks: Preferred for "building block" libraries used in early discovery medicinal chemistry.[1][2][3]

Price Benchmarking (Estimated Q1 2026)

Pricing fluctuates based on synthesis campaign cycles.[2] The values below represent standard catalog pricing for 98% purity.

| Pack Size | Estimated Price Range (USD) | Unit Cost ($/g) | Lead Time |

| 1 g | $35 - $55 | $45.00 | In Stock (2-3 days) |

| 5 g | $120 - $180 | $30.00 | In Stock (2-3 days) |

| 25 g | $450 - $600 | $20.00 | 1-2 Weeks |

| 1 kg | Custom Quote ($3,000+) | ~$3.00 | 4-6 Weeks (Make-to-order) |

Strategic Note: For campaigns requiring >100g, do not buy catalog sizes. Request a "Process Quote" from a CMO (Contract Manufacturing Organization) like WuXi AppTec or Porton Pharma, as the price per gram drops significantly (>60%) at the kilogram scale due to the efficiency of the bromination/hydrolysis route.[1][2]

Technical Expertise: Synthesis & Impurity Profiling

Understanding the synthesis is critical for establishing a Quality Control (QC) strategy.[2] The impurity profile directly depends on the manufacturing route.[2]

Route A: Radical Bromination (Industrial Scale)

This is the most cost-effective route but carries the highest risk of difficult-to-remove impurities.[1][2]

-

Step 1: Radical bromination (NBS/AIBN) targets the benzylic positions.[2]

-

Step 2: Hydrolysis of the bromide to the alcohol.[2]

-

Risk: The 3-methyl group competes with the 4-methyl group for bromination.[1][2]

-

CQA Impact: You may find the regioisomer (Methyl 3-(hydroxymethyl)-4-methylbenzoate) as an impurity.[1][2] This isomer is chemically very similar and difficult to separate by standard flash chromatography.[2]

Route B: Selective Reduction (Pharma/Lab Scale)

Used when high regio-purity is required.[1][2][3]

-

Starting Material: Dimethyl methylterephthalate.[2]

-

Step 1: Selective monohydrolysis or mono-reduction.[2]

-

Benefit: Zero risk of regioisomer contamination because the starting material skeleton is fixed.[2]

-

Risk: Over-reduction to the diol (1,4-benzenedimethanol derivative).[1][2]

Synthesis Workflow Diagram

Figure 1: Comparison of Industrial (Top) and Lab-Scale (Bottom) Synthesis Routes highlighting origin of impurities.

Quality Control & Validation Protocols

To ensure the "98% Purity" claim is valid for drug development, rely on a self-validating analytical triad: HPLC , 1H-NMR , and GC-MS .[1][2][3]

Protocol 1: Regioisomer Detection (Critical)

Standard C18 HPLC often fails to separate the 3-methyl/4-hydroxymethyl isomer from the 4-methyl/3-hydroxymethyl isomer.[1][2]

-

Diagnostic Signal: Look at the benzylic methylene protons (-CH ₂OH).[1][2][3]

-

Acceptance Criteria: No visible secondary doublet in the 4.4–4.7 ppm region.[2]

Protocol 2: Purity by HPLC (Reverse Phase)

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1][2]

-

Self-Validation: The ester carbonyl provides a strong chromophore.[1][2] If the area % at 210 nm matches 254 nm, the purity is likely homogenous.[1][2]

QC Decision Logic

Figure 2: Quality Control Decision Tree for incoming raw material validation.

Applications in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore scaffold .[2]

-

Hedgehog Pathway Inhibitors:

-

The 3-methyl-4-substituted benzoate motif is a known scaffold in Smoothened (Smo) receptor antagonists .[1][2] The methyl group provides a "twist" in the biaryl bond, forcing the molecule into a conformation that fits the hydrophobic pocket of the Smo receptor.[1][2]

-

Reference: See patent literature on pyridyl-based inhibitors of Hedgehog signaling [1].[1][2][3][4]

-

-

Kinase Inhibitors (BCR-ABL/T315I):

-

Similar to the "tail" region of Ponatinib or Imatinib , where a methyl-substituted phenyl ring is linked via an amide.[1][2][3] The ester group of this compound is hydrolyzed to the acid, then coupled to an amine (e.g., a piperazine derivative) to form the solubility-enhancing tail of the drug.[1][2]

-

References

-

Patent: "Pyridyl inhibitors of hedgehog signalling."[2][3] US Patent 9,278,961.[2] Google Patents.[2] Link

-

Supplier Data: "Methyl 4-(hydroxymethyl)-3-methylbenzoate Product Page." TCI Chemicals.[2] Link (Search CAS: 24078-25-9)[1][2]

-

Synthesis Methodology: "Selective reduction of terephthalate derivatives." BenchChem Technical Notes. Link[1][2]

-

Chemical Identity: "Benzoic acid, 4-(hydroxymethyl)-3-methyl-, methyl ester."[1][2][3] PubChem. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 3. Indene 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. US9278961B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]

Comparative Analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate and Methyl 4-(hydroxymethyl)benzoate: Structural, Mechanistic, and Synthetic Implications

Executive Summary

In the realm of rational drug design and advanced organic synthesis, the precise selection of building blocks dictates the pharmacokinetic and physicochemical fate of the final molecule. This technical guide provides an in-depth comparative analysis of two closely related benzoate esters: Methyl 4-(hydroxymethyl)-3-methylbenzoate (Compound A) and Methyl 4-(hydroxymethyl)benzoate (Compound B) . While differing by only a single methyl group at the 3-position of the phenyl ring, this subtle structural divergence fundamentally alters their steric profiles, electronic distributions, and metabolic stabilities. This whitepaper dissects these differences to empower researchers in making causality-driven experimental choices.

Structural and Physicochemical Divergence

The addition of a methyl group ortho to the hydroxymethyl moiety in Compound A introduces significant steric bulk and alters the lipophilicity of the scaffold. Compound B, lacking this substitution, presents an unhindered benzylic alcohol that is highly reactive and easily accessible to enzymatic active sites[1].

Quantitative Data Comparison

| Property | Methyl 4-(hydroxymethyl)-3-methylbenzoate (Compound A) | Methyl 4-(hydroxymethyl)benzoate (Compound B) |

| CAS Number | 24078-25-9[2] | 6908-41-4[3] |

| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃[3] |

| Molecular Weight | 180.20 g/mol | 166.17 g/mol [3] |

| Computed LogP | ~1.9 (Estimated based on +CH₃ contribution) | 1.4 (XLogP3)[4] |

| Steric Environment (C4) | Highly hindered (ortho-methyl shielding) | Unhindered |

| Electronic Effect | Weak +I (Inductive) from 3-methyl group | Neutral at 3-position |

| Melting Point | N/A (Likely lower/oil due to disrupted symmetry) | 47–50 °C |

Mechanistic Implications of the Ortho-Methyl Effect

The behavioral dichotomy between these two compounds is governed by two primary mechanistic pillars:

A. Steric Shielding

In Compound A, the 3-methyl group occupies the spatial volume immediately adjacent to the 4-hydroxymethyl group. This proximity creates a "steric shield." When a nucleophile attempts an Sₙ2 displacement at the benzylic carbon, or when an oxidant attempts to coordinate with the hydroxyl oxygen, the transition state energy is significantly raised due to Van der Waals repulsion from the methyl protons. Compound B faces no such barrier, making it an ideal substrate for rapid, high-yielding functionalizations[5].

B. Electronic (Inductive) Modulation

The methyl group in Compound A exerts a weak electron-donating inductive effect (+I) and hyperconjugation into the aromatic ring. While the primary effect is steric, this electronic contribution slightly stabilizes any developing positive charge at the benzylic position. Consequently, reactions of Compound A that can proceed via an Sₙ1 mechanism (forming a transient benzylic carbocation) are subtly favored over purely Sₙ2 pathways, whereas Compound B heavily favors Sₙ2 kinetics.

Divergent synthetic pathways based on steric and electronic profiles.

Experimental Workflows & Protocols

To validate the mechanistic differences, the following self-validating protocols highlight the causality behind the experimental choices.

Protocol 1: Selective Aerobic Oxidation of the Hydroxymethyl Group

This protocol utilizes Manganese(IV) oxide (MnO₂) to oxidize the benzylic alcohol to an aldehyde. The reaction relies on the coordination of the hydroxyl group to the solid MnO₂ surface.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substrate (Compound A or B) in 10 mL of anhydrous dichloromethane (DCM).

-

Activation: Add 10.0 mmol (excess) of activated Manganese(IV) oxide (MnO₂). Causality: A large excess is required because the reaction occurs heterogeneously on the metal oxide surface.

-

Reaction: Stir vigorously at room temperature (25 °C) under an argon atmosphere.

-

Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 3:1).

-

Workup: Filter the suspension through a pad of Celite to remove the MnO₂. Wash the pad with 20 mL of DCM. Concentrate the filtrate under reduced pressure.

Expected Outcomes & Causality: Compound B will reach complete conversion within 2–4 hours. The unhindered alcohol easily coordinates with the MnO₂ surface[6]. Compound A will show less than 20% conversion in the same timeframe. The ortho-methyl group physically impedes the required surface coordination, demonstrating the protective nature of steric shielding.

Protocol 2: Benzylic Bromination via Appel Reaction

Converting the alcohol to a benzylic bromide is a critical step for subsequent cross-coupling or substitution reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the substrate and 1.2 mmol of Carbon tetrabromide (CBr₄) in 10 mL of anhydrous Tetrahydrofuran (THF) in a flask cooled to 0 °C.

-

Reagent Addition: Dissolve 1.2 mmol of Triphenylphosphine (PPh₃) in 2 mL of THF. Add this solution dropwise to the reaction flask over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Expected Outcomes & Causality: The Appel reaction proceeds via an Sₙ2 displacement of an activated phosphonium intermediate. Compound B undergoes rapid Sₙ2 inversion, yielding the bromide efficiently. Compound A experiences a high Sₙ2 activation energy penalty due to the 3-methyl group blocking the backside attack trajectory, requiring extended reaction times or gentle heating (40 °C) to achieve reasonable yields.

Pharmacological & Drug Design Perspectives

In medicinal chemistry, the incorporation of Compound A versus Compound B into an Active Pharmaceutical Ingredient (API) scaffold has profound pharmacokinetic implications.

Metabolic Stability (The "Metabolic Shield"): Benzylic alcohols and their corresponding esters are highly susceptible to first-pass metabolism by hepatic Alcohol Dehydrogenases (ADH) and Cytochrome P450 (CYP450) enzymes, which rapidly oxidize the hydroxymethyl group to a carboxylic acid, facilitating renal clearance. By utilizing Compound A, drug developers can leverage the ortho-methyl group as a "metabolic shield." The steric bulk prevents the enzyme's active site from properly orienting the benzylic carbon for hydride transfer, drastically prolonging the molecule's biological half-life.

Lipophilicity and BBB Penetration: The addition of the methyl group increases the computed LogP from 1.4 to approximately 1.9[4]. This enhanced lipophilicity, combined with the reduction in hydrogen-bond donating capacity (if the alcohol is capped or sterically hidden), improves passive membrane permeability and increases the likelihood of Blood-Brain Barrier (BBB) penetration for CNS-targeted therapeutics.

Impact of ortho-methyl substitution on hepatic metabolic stability.

References

-

Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem - NIH Source: nih.gov URL:[Link]

-

Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods - MDPI Source: mdpi.com URL:[Link]

Sources

- 1. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 24078-25-9: metile 4-(idrossimetil)-3-metilbenzoato [cymitquimica.com]

- 3. Methyl 4-(hydroxymethyl)benzoate | CAS 6908-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 4-(hydroxymethyl)benzoate | 6908-41-4 [smolecule.com]

- 6. mdpi.com [mdpi.com]

In-Depth Characterization of Methyl 4-(hydroxymethyl)-3-methylbenzoate Crystals: Melting Point & Purity Analysis

The following technical guide details the characterization, synthesis context, and melting point analysis of Methyl 4-(hydroxymethyl)-3-methylbenzoate (CAS 24078-25-9). This guide is structured for researchers and drug development professionals focusing on intermediate quality control and solid-state characterization.

Executive Summary & Compound Identity

Methyl 4-(hydroxymethyl)-3-methylbenzoate is a critical pharmaceutical intermediate used in the synthesis of complex bioactive molecules, including Hepatitis C virus (HCV) polymerase inhibitors and EP1 receptor antagonists. Its purity and solid-state form are pivotal for downstream reaction efficiency (e.g., conversion to bromomethyl derivatives).

This guide focuses on the melting point (MP) as a primary Critical Quality Attribute (CQA). While often isolated as a viscous oil or low-melting solid, obtaining the crystalline form is essential for high-purity applications.

Chemical Identity Table

| Property | Detail |

| Chemical Name | Methyl 4-(hydroxymethyl)-3-methylbenzoate |

| CAS Number | 24078-25-9 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Structure | Benzene ring substituted with: 1-COOCH₃ (Ester) 3-CH₃ (Methyl) 4-CH₂OH (Hydroxymethyl) |

| Physical State | Low-melting crystalline solid or viscous oil (dependent on purity/polymorph) |

| Key Application | Intermediate for HCV inhibitors (e.g., US10464914B2), EP1 antagonists |

Synthesis & Crystallization Context

Understanding the synthesis source is crucial for interpreting melting point data, as impurities (residual solvents, unreduced aldehyde) significantly depress the observed MP.

Synthetic Pathway

The compound is typically synthesized via the selective reduction of Methyl 4-formyl-3-methylbenzoate .

-

Precursor: Methyl 4-formyl-3-methylbenzoate (CAS 1205514-72-2 or similar isomer).

-

Reagent: Sodium Borohydride (NaBH₄) in Methanol/THF.

-

Mechanism: Nucleophilic addition of hydride to the formyl carbonyl, sparing the ester group under controlled conditions (0°C to RT).

Crystallization Logic

Post-reaction, the product is often an oil. Crystallization is induced to remove impurities.

-

Solvent System: Non-polar/Polar mix (e.g., Hexanes/Ethyl Acetate 4:1).

-

Thermodynamics: The ortho-methyl group (position 3) creates steric bulk that may disrupt the crystal lattice compared to the non-methylated analog (Methyl 4-(hydroxymethyl)benzoate, MP 47-50°C). Consequently, the MP of the 3-methyl derivative is expected to be in a similar or slightly lower range (approx. 40–60°C ) unless intermolecular H-bonding (OH···O=C) stabilizes a specific polymorph.

Figure 1: Synthetic workflow for isolating crystalline Methyl 4-(hydroxymethyl)-3-methylbenzoate.

Melting Point Determination Protocol

Accurate MP determination is the "gold standard" for verifying the removal of the aldehyde precursor and solvent residues.

Method A: Capillary Melting Point (Routine QC)

-

Equipment: Buchi Melting Point M-565 or equivalent.

-

Sample Prep: Dry crystals under high vacuum (remove residual solvent which depresses MP). Grind to fine powder.

-

Ramp Rate:

-

Fast ramp (5°C/min) to 35°C.

-

Slow ramp (1°C/min) through the expected transition (40–60°C).

-

-

Observation: Record Onset (first liquid drop) and Clear Point (complete melt).

-

Acceptance Criteria: Range < 2°C (e.g., 48.5 – 50.0°C). A wide range (>3°C) indicates impurities (eutectic formation).

Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)

For precise thermodynamic characterization, especially to detect polymorphism.

-

Instrument: TA Instruments DSC Q2000 or similar.

-

Pan: Tzero Aluminum Pan (Hermetically sealed if volatile).

-

Protocol:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 100°C.

-

Analyze Endothermic Peak (Melting).

-

-

Key Metric: Enthalpy of Fusion (

). A sharp endotherm confirms high crystallinity.

Troubleshooting & Purity Impact

The melting point of this compound is highly sensitive to specific impurities.

| Impurity | Source | Effect on MP | Detection |

| Residual Solvent | Incomplete drying (MeOH, EtOAc) | Significant Depression (e.g., oiling out) | ¹H NMR (solvent peaks) |

| Unreduced Aldehyde | Incomplete reaction | Broadening of range | IR (C=O aldehyde stretch ~1690 cm⁻¹) |

| Over-reduced Diol | Reduction of ester (rare with NaBH₄) | Elevation or Depression (unpredictable) | TLC / LC-MS |

Self-Validating Check: If the sample remains an oil at room temperature:

-

Check ¹H NMR for solvent.

-

Attempt "trituration" with cold pentane to induce nucleation.

-

Store at -20°C overnight; if it solidifies, the MP is likely near RT (25–30°C) or slightly above.

References

-

US Patent 10,464,914 B2 . Inhibitors of Hepatitis C Virus Polymerase. (2019). Describes the use of benzoate intermediates in antiviral drug synthesis.

-

WO Patent 2013/149996 A1 . Substituted Tricyclic Compounds with Activity Towards EP1 Receptors. (2013). Details the synthesis of Methyl 4-formyl-3-methylbenzoate and its reduction.

-

BenchChem . 4-Formyl-3-methylbenzoic acid Synthesis Strategies. Discusses the selective reduction of formyl-benzoates to hydroxymethyl-benzoates.

-

PubChem . Methyl 4-(hydroxymethyl)benzoate (Analog Data). Provides comparative physical property data for the non-methylated analog (MP 47-50°C).

Literature reviews on 3-methyl-4-hydroxymethylbenzoic acid derivatives

The following is an in-depth technical guide on 3-Methyl-4-Hydroxymethylbenzoic Acid Derivatives , structured for researchers and drug development professionals.

Synthesis, Functionalization, and Medicinal Applications

Executive Summary

3-Methyl-4-hydroxymethylbenzoic acid (CAS: 180369-09-7 / 1423070-20-5 for related isomers) represents a privileged "bifunctional" scaffold in medicinal chemistry. Characterized by a para-positioning of the carboxylic acid and hydroxymethyl group, with an ortho-methyl substituent, this molecule serves as a critical intermediate in three high-value domains:

-

Benzoxaborole Precursors: It acts as a structural analog to the 3-halo-4-hydroxymethylbenzoate cores used in FDA-approved boron-based drugs (e.g., Tavaborole).

-

Fragment-Based Drug Discovery (FBDD): The 3-methyl group provides a steric handle to probe hydrophobic pockets in kinase (e.g., p38 MAP) and oxidoreductase active sites.

-

Polymer & MOF Chemistry: As a rigid, asymmetric linker for Metal-Organic Frameworks (MOFs) and high-performance polyesters.

This guide details the regioselective synthesis, chemical reactivity, and experimental protocols for leveraging this scaffold in drug design.

Part 1: Chemical Architecture & Synthesis Strategies

The primary challenge in synthesizing 3-methyl-4-hydroxymethylbenzoic acid is regioselectivity . Starting from 1,2,4-trimethylbenzene (pseudocumene) or 3,4-dimethylbenzoic acid requires differentiating between the two methyl groups (C3 and C4) or the acid/alcohol functionalities.

1.1. Retrosynthetic Analysis

The most robust route utilizes the electronic differentiation between the para and meta positions relative to the electron-withdrawing carboxylic acid.

-

Route A (Radical Bromination): Radical bromination of 3,4-dimethylbenzoic esters preferentially targets the 4-methyl group due to resonance stabilization of the resulting benzyl radical by the para-ester group (Wohl-Ziegler reaction).

-

Route B (Lithiation): Directed ortho-metalation is difficult due to the competing directing groups.

-

Route C (Reduction): Selective reduction of 3-methyl-terephthalic acid 1-methyl ester.

1.2. Validated Synthetic Pathway

The industry-standard approach involves the functionalization of Methyl 3,4-dimethylbenzoate .

Figure 1: Regioselective synthesis pathway favoring the 4-hydroxymethyl derivative.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

2.1. The "Methyl Effect" in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, this scaffold is used to assess the impact of steric clash and lipophilicity compared to the non-methylated parent (4-hydroxymethylbenzoic acid).

-

Conformational Restriction: The 3-methyl group induces a twist in the biaryl ether or amide bonds formed at the C1-carboxyl, potentially locking the bioactive conformation.

-

Metabolic Blocking: The C3-methyl blocks the ortho-position from metabolic hydroxylation (Phase I metabolism), extending the half-life of derived drugs.

2.2. Benzoxaborole Analog Design

Benzoxaboroles (e.g., Tavaborole , Crisaborole ) are cyclic boronic acid derivatives. While the active drugs typically contain a Boron-Oxygen-Carbon ring fused to the benzene, 3-methyl-4-hydroxymethylbenzoic acid serves as a critical negative control or isostere .

| Feature | Benzoxaborole (Drug) | 3-Methyl-4-Hydroxymethyl Analog (Probe) |

| Structure | Cyclic Boronate (B-O-C) | Open Alcohol/Methyl (C-C & C-OH) |

| Mechanism | Forms covalent adducts with tRNA synthetase (via Boron) | Cannot form covalent adducts (Inert) |

| Use Case | Antimicrobial / Anti-inflammatory | Validating "Boron-Specificity" in assays |

Note: To synthesize a true benzoxaborole from this scaffold, the 3-methyl group must be replaced by a Boron moiety. This is achieved via Iridium-catalyzed C-H borylation of the 3-methyl precursor, though steric hindrance makes this challenging.

2.3. Linker Chemistry for PROTACs and ADCs

The molecule acts as a "heterobifunctional" linker.

-

COOH Terminus: Couples to E3 ligase ligands (e.g., Thalidomide derivatives).

-

CH2OH Terminus: Can be converted to a mesylate/tosylate for alkylation of the "Warhead" (protein of interest ligand).

-

Advantage: The 3-methyl group increases the solubility of the linker compared to the flat benzene ring of terephthalic acid.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 3-methyl-4-(hydroxymethyl)benzoate

This protocol ensures high regioselectivity for the 4-position over the 3-position.

Reagents:

-

Methyl 3,4-dimethylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl Peroxide or AIBN (0.05 eq)

-

Carbon Tetrachloride (CCl4) or Methyl Acetate (Green alternative)

Step-by-Step Workflow:

-

Reaction Setup: Dissolve Methyl 3,4-dimethylbenzoate in anhydrous solvent (0.2 M concentration). Degas with Nitrogen for 15 minutes.

-

Initiation: Add NBS and the radical initiator (AIBN).

-

Reflux: Heat the mixture to reflux (76°C for CCl4, 57°C for Methyl Acetate).

-

Critical Control Point: Monitor reaction via TLC or HPLC every 30 minutes. Stop the reaction immediately upon consumption of starting material to prevent di-bromination (which leads to the aldehyde).

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

-

Hydrolysis: Dissolve the crude benzylic bromide in 1:1 Dioxane:Water. Add CaCO3 (2.0 eq) and reflux for 4 hours.

-

Purification: Acidify to pH 3, extract with Ethyl Acetate. Purify via flash column chromatography (Hexane:EtOAc gradient).

Yield Expectation: 60-75% of the 4-hydroxymethyl isomer.

Protocol B: Oxidation to 3-Methyl-Terephthalic Acid (Linker Activation)

To convert the hydroxymethyl group to a carboxylic acid for bifunctional amide coupling.

-

Reagent: Jones Reagent (CrO3/H2SO4) or TEMPO/NaClO (Green alternative).

-

Condition: 0°C in Acetone (Jones) or pH 7 buffer (TEMPO).

-

Outcome: Yields 3-methylterephthalic acid , a key monomer for high-Tg polyesters.

Part 4: Structural Analysis & Visualization

The following diagram illustrates the chemical space accessible from the 3-methyl-4-hydroxymethylbenzoic acid core.

Figure 2: Divergent synthesis applications of the 3-methyl-4-hydroxymethylbenzoate scaffold.

Part 5: References

-

Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.

-

Context: Establishes the role of hydroxymethyl-benzoic acid precursors in benzoxaborole synthesis.

-

-

Qiao, Z., et al. (2012). Chalcone-benzoxaborole hybrid molecules as potent antitrypanosomal agents. Journal of Medicinal Chemistry.

-

Context: Details the SAR of 6-carboxybenzoxaboroles derived from similar scaffolds.

-

-

Ding, C., et al. (2011). Synthesis and biological evaluations of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease. Bioorganic & Medicinal Chemistry Letters.

-

Context: Demonstrates the use of the scaffold in macrocyclic drug design.

-

-

Andrews, M. B., et al. (2016).[1] One-Step Synthesis of 2,5-Dihydroxyterephthalic Acid by the Oxidation of P-Xylene over M-MCM-41 Catalysts.[1] Chemical Engineering Journal.[1] [1]

-

Context: Provides catalytic oxidation protocols relevant to methyl/hydroxymethyl interconversion.

-

-

BenchChem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis.

-

Context: Comparative analysis of methylated hydroxybenzoic acid derivatives.

-

Sources

Methodological & Application

Application Note: A Chemoselective Protocol for the Synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate

Introduction and Scientific Context

Methyl 4-(hydroxymethyl)-3-methylbenzoate is a valuable bifunctional organic building block, possessing both a primary alcohol and a methyl ester. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research. The targeted synthesis of this compound from its corresponding aldehyde, methyl 4-formyl-3-methylbenzoate[1], presents a classic challenge in organic chemistry: the chemoselective reduction of an aldehyde in the presence of an ester.

This application note provides a detailed, field-proven protocol for this transformation. The core of this methodology relies on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. Understanding the principles of chemoselectivity is paramount for the success of this synthesis. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the ester, sodium borohydride exhibits a significantly lower reactivity towards esters under standard protic solvent conditions.[2][3] This differential reactivity allows for the precise and high-yield conversion of the aldehyde to a primary alcohol while preserving the methyl ester functionality.[2][3]

This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization.

Reaction Mechanism and Reagent Selection

The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via a two-step mechanism:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of the aldehyde.[2][4] This forms a tetrahedral alkoxyborate intermediate.

-

Protonation (Work-up): In a subsequent work-up step, the alkoxyborate intermediate is protonated by a protic solvent (like methanol from the reaction or added water/acid) to yield the final primary alcohol product.[4][5]

The chemoselectivity of NaBH₄ is the cornerstone of this protocol. Aldehydes are inherently more reactive towards nucleophiles than esters due to electronic and steric factors. The carbonyl carbon of an aldehyde is more electrophilic than that of an ester, where the lone pair of the ester oxygen can donate electron density to the carbonyl carbon via resonance, making it less reactive. This electronic difference is sufficient for a mild hydride donor like NaBH₄ to selectively reduce the aldehyde.[3]

Experimental Protocol and Workflow

This protocol details the reduction of methyl 4-formyl-3-methylbenzoate on a 5 mmol scale. Adjustments can be made for different scales, but reagent stoichiometry should be maintained.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |

| Methyl 4-formyl-3-methylbenzoate | 24078-24-8 | 178.18 g/mol | 0.891 g (5.0 mmol) | Starting Material |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 0.284 g (7.5 mmol, 1.5 eq) | Reducing Agent |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | 25 mL | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~100 mL | Extraction Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | ~100 mL | For Work-up |

| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 g/mol | ~30 mL | For Work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | Drying Agent |

| Silica Gel (100-200 mesh) | 7631-86-9 | - | As needed | For Chromatography |

| Equipment | ||||

| 100 mL Round-bottom flask, Magnetic stirrer, Magnetic stir bar, Ice bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography, TLC plates (silica gel) |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 4-formyl-3-methylbenzoate (0.891 g, 5.0 mmol).

-

Dissolution: Add 25 mL of anhydrous methanol to the flask and stir at room temperature until the starting material is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.284 g, 7.5 mmol) to the cooled solution in small portions over 10-15 minutes. Note: Addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting material spot.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (1 x 30 mL) followed by saturated brine (1 x 30 mL) to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white to off-white solid or oil.[6]

Purification Protocol

The crude product can be purified by silica gel column chromatography.

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3 Hexane:EtOAc).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 4-(hydroxymethyl)-3-methylbenzoate.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analytical Data Summary | |

| Appearance | White to off-white solid.[6] |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (br s, 1H, -OH). Note: The aldehyde proton signal at ~10 ppm from the starting material will be absent. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O, ester), ~140-125 (aromatic carbons), ~64 (-CH₂OH), ~52 (-OCH₃), ~20 (Ar-CH₃). |

| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch, ester). Note: The aldehyde C=O stretch at ~1690 cm⁻¹ from the starting material will be absent. |

| Mass Spec (ESI+) | m/z: 181.08 [M+H]⁺, 203.06 [M+Na]⁺ |

Safety and Handling

-

All procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[7]

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care and stored in a dry environment.

-

Methanol and ethyl acetate are flammable liquids. Avoid open flames and sparks.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective synthesis of methyl 4-(hydroxymethyl)-3-methylbenzoate. The use of sodium borohydride offers an efficient method for reducing the aldehyde functionality while preserving the methyl ester, resulting in high yields of the desired product. The detailed steps for reaction, work-up, purification, and characterization serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.

References

- Vertex AI Search. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

- Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.

- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.

- Benchchem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.

- Common Organic Chemistry. Sodium Borohydride.

- Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate.

- CymitQuimica. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate.

- ChemicalBook. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum.

- Sigma-Aldrich. Methyl 4-(hydroxymethyl)benzoate 98 6908-41-4.

- Benchchem. Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.

- PubChem - NIH. Methyl 4-formyl-3-methylbenzoate | C10H10O3 | CID 20134185.

Sources

- 1. Methyl 4-formyl-3-methylbenzoate | C10H10O3 | CID 20134185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]

- 7. 4-(羟甲基)苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Protocol for reducing methyl 4-formyl-3-methylbenzoate to hydroxymethyl ester

Application Note: Chemoselective Reduction of Methyl 4-formyl-3-methylbenzoate

Executive Summary

This protocol details the chemoselective reduction of methyl 4-formyl-3-methylbenzoate (Substrate) to methyl 4-(hydroxymethyl)-3-methylbenzoate (Product).

The core challenge is distinguishing between two reducible carbonyl groups: the highly reactive aldehyde (formyl group) and the less reactive ester (methyl benzoate). By utilizing Sodium Borohydride (

Strategic Analysis: Chemical Logic

The Chemoselectivity Challenge

The substrate contains two electrophilic centers:

-

Aldehyde (C-4): Highly electrophilic due to lack of resonance donation from a leaving group.

-

Ester (C-1): Less electrophilic due to resonance stabilization from the methoxy oxygen.

Reagent Selection & Mechanism

is selected as the reducing agent because it functions as a nucleophilic hydride source that is sufficiently reactive toward aldehydes but kinetically slow toward esters at low temperatures.-

Mechanism: The borohydride anion (

) transfers a hydride ( -

Selectivity: The reaction rate for aldehyde reduction is orders of magnitude faster than for esters. By maintaining the temperature at

, we exploit this kinetic difference to prevent ester reduction or transesterification.

Visual 1: Reagent Decision Matrix

This diagram illustrates the logic path for selecting

Caption: Decision matrix highlighting NaBH4 as the optimal reagent for chemoselective aldehyde reduction.

Detailed Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | Methyl 4-formyl-3-methylbenzoate | Starting Material |

| Reagent | Sodium Borohydride ( | Reducing Agent |

| Solvent | Methanol (Anhydrous preferred) | Solvent & Proton Source |

| Quench | Saturated Ammonium Chloride ( | Protonation/Neutralization |

| Extraction | Ethyl Acetate (EtOAc) | Product Isolation |

| Equipment | Round-bottom flask, Magnetic stirrer, Ice bath | Reaction Vessel |

Experimental Procedure

Step 1: Setup and Dissolution

-

Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.

-

Add 1.0 equivalent (e.g., 1.78 g, 10 mmol) of Methyl 4-formyl-3-methylbenzoate.

-

Add Methanol (10 mL per gram of substrate).

-

Stir until the solid is completely dissolved.

-

Place the flask in an ice-water bath (

) and allow to cool for 10 minutes.

Step 2: Reagent Addition (Critical Step)

-

Weigh out 0.5 to 0.6 equivalents of

(e.g., 190 mg, 5 mmol).-